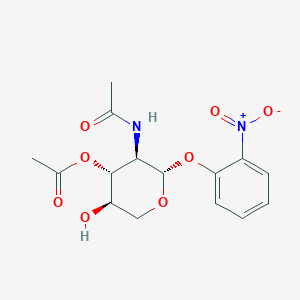
2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside is a chemical compound with the molecular formula C15H17NO9 and a molecular weight of 355.3 g/mol . It is a derivative of xylopyranoside, where the hydroxyl groups at positions 2 and 3 are acetylated, and the phenyl group at position 2 is substituted with a nitro group. This compound is primarily used in proteomics research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside typically involves the acetylation of 2-nitrophenyl b-D-xylopyranoside. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 2-nitrophenyl b-D-xylopyranoside.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 2-Nitrophenyl b-D-xylopyranoside.
Reduction: 2-Aminophenyl 2,3-di-O-acetyl-b-D-xylopyranoside.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside is used in various scientific research applications, including:
Proteomics Research: It is used as a substrate in enzymatic assays to study the activity of glycosidases and other carbohydrate-processing enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex carbohydrate derivatives.
Biological Studies: The compound is used to investigate the biochemical pathways involving xylopyranosides and their derivatives.
作用機序
The mechanism of action of 2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside involves its interaction with specific enzymes, such as glycosidases. These enzymes catalyze the hydrolysis of the glycosidic bond, releasing the 2-nitrophenyl group, which can be detected spectrophotometrically. The acetyl groups protect the hydroxyl groups from premature hydrolysis, ensuring that the compound remains stable until it reaches the target enzyme.
類似化合物との比較
Similar Compounds
2-Nitrophenyl b-D-xylopyranoside: Lacks the acetyl groups at positions 2 and 3.
2-Nitrophenyl 2,3,4-Tri-O-acetyl-b-D-xylopyranoside: Has an additional acetyl group at position 4.
2-Aminophenyl 2,3-di-O-acetyl-b-D-xylopyranoside: The nitro group is reduced to an amino group.
Uniqueness
2-Nitrophenyl 2,3-di-O-acetyl-b-D-xylopyranoside is unique due to its specific acetylation pattern, which provides stability and specificity in enzymatic assays. The presence of the nitro group allows for easy detection and quantification of enzymatic activity, making it a valuable tool in biochemical research.
特性
分子式 |
C15H18N2O8 |
|---|---|
分子量 |
354.31 g/mol |
IUPAC名 |
[(2S,3R,4R,5R)-3-acetamido-5-hydroxy-2-(2-nitrophenoxy)oxan-4-yl] acetate |
InChI |
InChI=1S/C15H18N2O8/c1-8(18)16-13-14(24-9(2)19)11(20)7-23-15(13)25-12-6-4-3-5-10(12)17(21)22/h3-6,11,13-15,20H,7H2,1-2H3,(H,16,18)/t11-,13-,14+,15+/m1/s1 |
InChIキー |
PELDLXKYYZLNKB-RZFFKMDDSA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H](CO[C@H]1OC2=CC=CC=C2[N+](=O)[O-])O)OC(=O)C |
正規SMILES |
CC(=O)NC1C(C(COC1OC2=CC=CC=C2[N+](=O)[O-])O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carbaldehyde](/img/structure/B13814418.png)
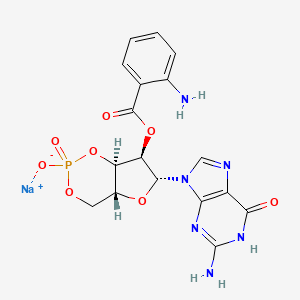

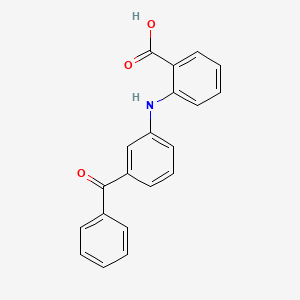
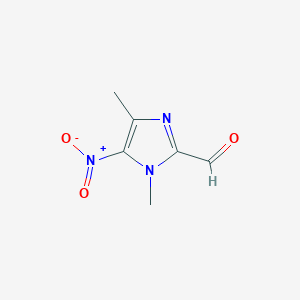
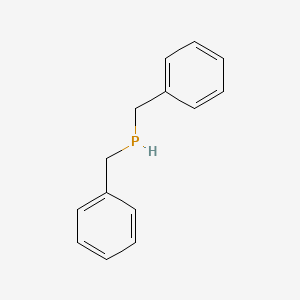

![[(2S,3R,4S,5S)-4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-aminoacetate](/img/structure/B13814458.png)

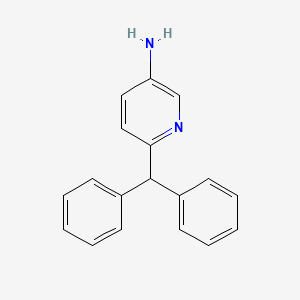
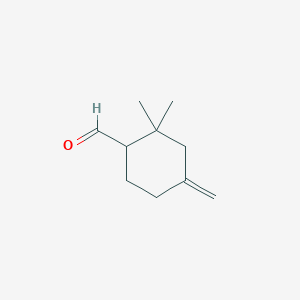
![cis-3-(Hydroxymethylene)-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13814498.png)
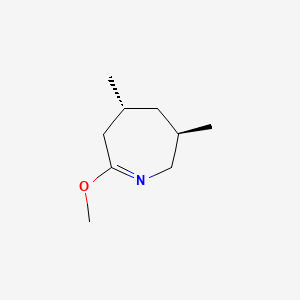
![N-[(8Z)-cyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl]cyclohexanecarboxamide](/img/structure/B13814513.png)
